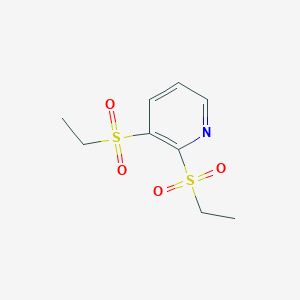

2,3-Bis(ethylsulfonyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO4S2 |

|---|---|

Molecular Weight |

263.3 g/mol |

IUPAC Name |

2,3-bis(ethylsulfonyl)pyridine |

InChI |

InChI=1S/C9H13NO4S2/c1-3-15(11,12)8-6-5-7-10-9(8)16(13,14)4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

MAOWSHAVLMCISO-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)CC |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)CC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,3 Bis Ethylsulfonyl Pyridine

Nucleophilic Reactivity at the Pyridine (B92270) Core and Sulfonyl Centers

The presence of two ethylsulfonyl groups dramatically lowers the electron density of the pyridine ring, making it highly electrophilic and prone to attack by nucleophiles.

Pyridine derivatives can be "activated" towards nucleophilic attack by forming N-sulfonylpyridinium salts. researchgate.net These intermediates are highly electrophilic and can undergo dearomatization reactions. researchgate.net For a substrate like 2,3-Bis(ethylsulfonyl)pyridine, reaction with a strong electrophile such as triflic anhydride (B1165640) would generate a highly reactive N-sulfonylpyridinium cation. researchgate.netmdpi.com This intermediate would be exceptionally prone to attack by a nucleophile, leading to a dearomatized dihydropyridine (B1217469) product. researchgate.netmdpi.com The presence of the two inherent electron-withdrawing sulfonyl groups on the pyridine ring would further enhance the electrophilicity of this intermediate, facilitating the dearomatization process. mdpi.com Although direct studies on this compound are not prevalent, the established principles of pyridine chemistry suggest this pathway is a key reactive manifold. researchgate.net

The sulfonyl group, particularly at the 2-position of a pyridine ring, is an excellent leaving group and strongly activates the ring for nucleophilic aromatic substitution (SNAr). acs.org Research has identified 2-sulfonylpyridines as a class of electrophiles that selectively react with thiol nucleophiles, such as the cysteine residues in proteins. acs.org The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. acs.org

In this mechanism, the nucleophile (e.g., a thiolate anion) attacks the carbon atom bearing the sulfonyl group (the C-2 position), forming a stabilized, negatively charged intermediate known as a Meisenheimer complex. acs.orgresearchgate.net The subsequent departure of the sulfinate leaving group restores the aromaticity of the ring, resulting in the substituted product. acs.org For this compound, the primary site of attack would be the C-2 position, as the sulfonyl group there is more activated for displacement than one at the C-3 position. The reactivity can be tuned by altering the electronic properties of the pyridine ring or the oxidation state of the sulfur. acs.org

| Compound | Key Substituents | Reactivity Feature |

|---|---|---|

| 2-Methylsulfonyl-3-cyano-pyridine | -SO2CH3 at C-2, -CN at C-3 | Acts as a cysteine-reactive electrophile via SNAr. |

| 2-Methylsulfinyl-3-nitro-pyridine | -SOCH3 at C-2, -NO2 at C-3 | Shows enhanced reactivity compared to the sulfone analog due to the nature of the withdrawing group and leaving group. |

| This compound | -SO2C2H5 at C-2 and C-3 | The C-2 sulfonyl group is the expected primary site for nucleophilic attack by thiols. |

Dearomatization Reactions involving N-Sulfonylpyridinium Intermediates

Reduction Reactions of the Pyridine Ring

The electron-deficient pyridine ring of this compound is susceptible to reduction, leading to the formation of corresponding piperidine (B6355638) derivatives.

Catalytic hydrogenation is a powerful method for the reduction of pyridines to piperidines. asianpubs.org Various transition metal catalysts, including those based on ruthenium, rhodium, iridium, and platinum (e.g., PtO₂), are effective for this transformation, which often requires acidic conditions to protonate the pyridine nitrogen. asianpubs.orgmdpi.com The hydrogenation of 2,3-disubstituted pyridines has been shown to be effective, often proceeding with high cis-diastereoselectivity. mdpi.com Given the robust nature of the sulfonyl groups, catalytic hydrogenation of this compound is expected to selectively reduce the pyridine ring to the corresponding cis-2,3-bis(ethylsulfonyl)piperidine under appropriate conditions.

Hydrosilylation, another method for pyridine reduction, typically involves the use of a silane (B1218182) in the presence of a transition metal or Lewis acid catalyst. nih.govacs.org This reaction can lead to partially reduced dihydropyridines or, under further hydrogenation conditions, fully saturated piperidines. mdpi.com The regioselectivity of hydrosilylation (1,2- vs. 1,4-addition) can depend on the substitution pattern of the pyridine and the catalytic system employed. nih.govacs.org

| Catalyst System | Reaction Type | Typical Substrates | Key Features |

|---|---|---|---|

| PtO₂ / H₂ / Acetic Acid | Hydrogenation | Substituted Pyridines | Effective under pressure; acetic acid acts as a protic solvent. asianpubs.org |

| Iridium(I) with P,N-ligand / H₂ | Asymmetric Hydrogenation | 2-Substituted Pyridinium (B92312) Salts | Provides stereoselective reduction to chiral piperidines. mdpi.com |

| Borenium Ions / Hydrosilanes / H₂ | Hydrogenation | 2,3-Disubstituted Pyridines | Effective for cis-selective reduction under mild conditions. mdpi.com |

| Cobalt Complexes / H₂ | Hydrogenation | Sterically hindered alkenes and heterocycles | Active catalysts for hydrogenation under H₂ pressure. nih.gov |

Oxidation Reactions and Pyridine N-Oxide Formation

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. bhu.ac.inwikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. bhu.ac.inarkat-usa.org

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution (EAS). uiowa.edu When the reaction does occur, it preferentially happens at the 3-position because the intermediates from attack at the 2- or 4-positions place a positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. vaia.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2,3-Bis(ethylsulfonyl)pyridine are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of ethylsulfonyl groups and the pyridine (B92270) ring structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl groups and the three protons on the pyridine ring. The ethyl groups would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The aromatic region would contain three signals for the pyridine ring protons, with their chemical shifts influenced by the strong electron-withdrawing nature of the adjacent sulfonyl groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. This includes two signals for the ethyl groups and five signals for the carbons of the pyridine ring. The carbons directly attached to the sulfonyl groups (C-2 and C-3) are expected to be significantly downfield due to the deshielding effect of the sulfonyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Type | Assignment |

| ¹H | ~1.2-1.4 | Triplet | -SO₂CH₂CH ₃ |

| ¹H | ~3.4-3.8 | Quartet | -SO₂CH ₂CH₃ |

| ¹H | ~7.8-8.0 | Multiplet | Pyridine H-5 |

| ¹H | ~8.5-8.7 | Multiplet | Pyridine H-4 |

| ¹H | ~9.0-9.2 | Multiplet | Pyridine H-6 |

| ¹³C | ~7-9 | - | -SO₂CH₂C H₃ |

| ¹³C | ~55-58 | - | -SO₂C H₂CH₃ |

| ¹³C | ~122-125 | - | Pyridine C-5 |

| ¹³C | ~138-141 | - | Pyridine C-4 |

| ¹³C | ~145-148 | - | Pyridine C-3 |

| ¹³C | ~152-155 | - | Pyridine C-6 |

| ¹³C | ~157-160 | - | Pyridine C-2 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the sulfonyl (SO₂) group. These typically appear as two distinct, intense peaks corresponding to the asymmetric and symmetric stretching vibrations. For similar sulfonyl pyridine compounds, these bands are observed in the regions of 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹. derpharmachemica.com Other expected absorptions include C-H stretching from the ethyl and pyridine moieties, and C=C and C=N stretching vibrations from the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyridine ring vibrations are typically strong in Raman spectra, offering further confirmation of the core structure. The symmetric SO₂ stretch is also usually Raman active.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Technique |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | IR, Raman |

| ~2980-2850 | Medium-Weak | Aliphatic C-H Stretch | IR, Raman |

| ~1570, ~1460, ~1420 | Medium | Pyridine Ring C=C, C=N Stretches | IR, Raman |

| ~1350-1300 | Strong | Asymmetric SO₂ Stretch | IR |

| ~1150-1120 | Strong | Symmetric SO₂ Stretch | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₂N₂O₄S₂), the exact molecular weight can be calculated. An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this weight. Common fragmentation pathways for sulfones include the loss of alkyl groups and sulfur dioxide (SO₂).

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂O₄S₂ |

| Molecular Weight | 276.33 g/mol |

| Predicted Molecular Ion (M⁺) | m/z 276 |

| Potential Major Fragments | Loss of C₂H₅, SO₂, C₂H₅SO₂ |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The theoretical elemental composition is calculated from the molecular formula. For a pure sample, the experimentally determined values should align closely with these theoretical percentages. mdpi.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.011 | 39.12% |

| Hydrogen | H | 1.008 | 4.38% |

| Nitrogen | N | 14.007 | 5.07% |

| Oxygen | O | 15.999 | 23.16% |

| Sulfur | S | 32.06 | 23.21% |

Thermal Analysis Techniques (e.g., TG)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to study the thermal stability and decomposition profile of a compound. derpharmachemica.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. While specific TGA data for this compound is not documented in the searched literature, a typical analysis would reveal the temperature at which the compound begins to decompose and the profile of its mass loss. For many organic compounds, decomposition occurs in one or more steps, which can provide insights into the compound's stability and the nature of its breakdown products. derpharmachemica.com

Computational Chemistry and Theoretical Investigations of 2,3 Bis Ethylsulfonyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is frequently employed to determine molecular geometries, vibrational frequencies, and electronic properties for a wide range of molecules, including those with complex functionalities like pyridine (B92270) derivatives. nih.govnih.gov DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, are a common choice for optimizing geometries and analyzing electronic properties. nih.govacs.org

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. acs.orgmdpi.com For a molecule like 2,3-Bis(ethylsulfonyl)pyridine, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Conformational analysis is particularly important for flexible molecules. The ethylsulfonyl groups in this compound have rotatable bonds, which could lead to several stable conformers. DFT calculations can be used to explore the potential energy surface, identify different stable conformations, and determine their relative energies to find the global minimum energy structure. acs.org For similar complex molecules, theoretical calculations have been shown to provide structural parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound Note: The following table is illustrative and contains placeholder data as specific computational results for this molecule were not found in the searched literature. The parameters are based on general values for similar chemical structures.

| Parameter | Bond/Angle | Value (DFT B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C-S | 1.78 |

| S=O | 1.45 | |

| C-N (pyridine) | 1.34 | |

| C-C (pyridine) | 1.39 | |

| C-C (ethyl) | 1.53 | |

| Bond Angles (°) | C-S-C | 104 |

| O=S=O | 120 | |

| C-N-C (pyridine) | 117 |

| Dihedral Angles (°) | C-C-S-O | 60 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. pharmaffiliates.comworktribe.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. worktribe.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive. researchgate.net For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would identify the likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the two ethylsulfonyl groups is expected to significantly lower the LUMO energy, making the pyridine ring susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Properties for this compound Note: This table is illustrative. Specific data for this compound is not available in the searched literature.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.20 |

| E(LUMO) | -1.50 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uniroma1.it The MEP map illustrates the electrostatic potential on the molecule's surface, typically color-coded to show different charge regions. acs.orgalfa-chemistry.com

Red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. acs.org For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl groups, identifying them as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, regions near the hydrogen atoms and potentially on the pyridine ring carbons influenced by the strongly withdrawing sulfonyl groups would show positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures, such as bonds and lone pairs. rroij.com This method examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. nih.gov

The stabilization energy, E(2), associated with these donor-acceptor interactions indicates the extent of intramolecular charge transfer and electron delocalization. nih.gov For this compound, NBO analysis could reveal hyperconjugative interactions, such as those between the lone pairs of the sulfonyl oxygen atoms and the antibonding orbitals of adjacent bonds. This analysis also provides natural atomic charges, offering a more detailed view of the charge distribution than MEP mapping alone.

Molecular Electrostatic Potential (MEP) Mapping

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, crucially, transition states. The ability to calculate the energy of transition states allows for the prediction of reaction barriers and, consequently, reaction rates. nih.gov

For this compound, such calculations could be used to study its synthesis or its reactivity in various chemical transformations, such as nucleophilic aromatic substitution. mdpi.comacs.org For instance, the reaction mechanism for the addition of a nucleophile to the pyridine ring could be modeled to determine the preferred site of attack (regioselectivity) and the activation energy for the reaction. Computational studies have successfully guided the design of catalysts and predicted the outcomes of complex reactions before undertaking extensive experimental work.

Solvent Effects on Molecular and Electronic Parameters

Chemical reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. researchgate.netresearchgate.net Computational models can account for solvent effects using various approaches, such as the Polarizable Continuum Model (PCM). mdpi.com In the PCM method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.

Studying the effect of different solvents on the molecular and electronic parameters of this compound would be crucial for understanding its behavior in a realistic chemical environment. Calculations could reveal how solvent polarity affects the conformational equilibrium, the HOMO-LUMO energy gap, and the dipole moment. researchgate.netresearchgate.net For example, a polar solvent would likely stabilize more polar conformers and could alter the energies of the frontier orbitals, thereby modulating the compound's reactivity. researchgate.net

Non-Linear Optical (NLO) Properties and Optical Characteristics

No research data is available.

Topological Analysis (e.g., Reduced Density Gradient, Electron Localization Function)

No research data is available.

Applications in Medicinal Chemistry Research and Biological Interactions

Structure-Activity Relationship (SAR) Studies of Sulfonylpyridine Scaffolds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For sulfonylpyridine scaffolds, these studies focus on how modifications to the molecule's structure affect its biological interactions.

Influence of Sulfonyl Group Positionality and Substitution on Biological Activity

The biological activity of sulfonylpyridine derivatives is highly dependent on the placement and nature of the sulfonyl groups and other substituents on the pyridine (B92270) ring. The sulfonyl group, being a strong electron-withdrawing group, significantly influences the molecule's reactivity and potential to interact with biological targets. nih.gov

SAR studies on various sulfonylpyridine-containing molecules have revealed key insights:

Position of the Sulfonyl Group: The location of the sulfonyl group on the pyridine ring is a critical determinant of biological activity. For instance, in a series of bispyridine inhibitors of cyclooxygenase-2 (COX-2), optimal activity was achieved with a substituent at the C5 position of the central pyridine ring. bohrium.com Similarly, the reaction yields and, consequently, the potential biological profiles of pyridine carboxamides are affected by the substituent's position (ortho-, meta-, or para-). acs.org

Nature of the Sulfonyl Group Substituent: Altering the group attached to the sulfur atom (e.g., methyl vs. phenyl) can impact both biological activity and chemical reactivity. smolecule.com

Additional Substitutions: Introducing other substituents onto the pyridine or adjacent rings can fine-tune the molecule's activity. Studies on sulfonylpyridine derivatives as potential anti-chlamydia agents showed that introducing various substituents on the aromatic regions could enhance their ability to impair the growth of C. trachomatis. preprints.orgnih.gov In some cases, a sulfonamide functionality was found to be crucial for inhibitory activity against certain enzymes like PI3Kα. researchgate.net

Design Principles for Pyridine-based Bioactive Molecules

The pyridine scaffold is considered a "privileged structure" in drug design, meaning it is a molecular framework that can provide ligands for more than one type of biological target. smolecule.combohrium.com This versatility stems from several key properties that medicinal chemists leverage in drug design. sci-hub.seresearchgate.net

Key Design Principles:

Improved Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts weak basicity, which can improve water solubility and bioavailability compared to its carbocyclic analog, benzene. sci-hub.sebohrium.com

Enhanced Biological Potency and Permeability: Incorporating a pyridine motif can enhance a molecule's biochemical potency, improve metabolic stability, and increase cell permeability. bohrium.com

Versatile Substitution: The pyridine ring is prone to substitution reactions, allowing for the strategic placement of various functional groups to optimize interactions with a specific target. sci-hub.se Electrophilic substitution tends to occur at the 3-position, while nucleophilic substitution is favored at the 2- and 4-positions. sci-hub.se

Structural Mimicry and Bioisosterism: Pyridine rings can be used as bioisosteres for other aromatic systems, like a phenyl ring, to improve properties such as selectivity or to reduce metabolic liabilities.

Molecular Interaction Mechanisms with Biological Targets

Enzyme Inhibition Mechanisms and Kinetics (e.g., COX, 5-LOX, α-glucosidase, aldose reductase)

Sulfonyl-containing heterocyclic compounds are known to inhibit a variety of enzymes through different mechanisms. rroij.comjuniperpublishers.com

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Dual inhibition of COX and 5-LOX is a therapeutic strategy for inflammatory conditions that can offer a better safety profile than traditional NSAIDs. mdpi.comsoton.ac.uk Inhibitors often feature a core scaffold that can fit into the active sites of both enzymes. For COX-2, selectivity can be achieved by designing molecules that can access a secondary pocket (lobby region) not present in COX-1. bohrium.comnih.gov For 5-LOX, inhibitors can act through various mechanisms, including redox activity, chelation of the active site iron, or competitive binding. nih.govacs.org Sulfonylphenyl-containing compounds have been identified as selective COX-2 inhibitors. bohrium.com

α-Glucosidase: These enzymes are targets for type 2 diabetes therapy, as their inhibition slows the digestion of carbohydrates. biorxiv.orgwhiterose.ac.uk Sulfonamide derivatives have been shown to be effective α-glucosidase inhibitors. acs.org Kinetic studies reveal that these inhibitors can act non-competitively, meaning they bind to a site on the enzyme other than the active site (an allosteric site), which then reduces the enzyme's catalytic efficiency. Molecular docking studies suggest that the sulfonyl group can form crucial hydrogen bonds with active site residues. acs.org

Aldose Reductase (AR): AR is the first enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, contributing to diabetic complications. Aldose reductase inhibitors (ARIs) typically possess a polar, acidic, or hydrogen-bond accepting moiety that interacts with an "anion-binding pocket" in the enzyme's active site. The sulfonyl groups of a sulfonylpyridine scaffold could potentially fulfill this role, mimicking the interaction of the carboxylate group found in many known ARIs like Epalrestat.

DNA/RNA Interactions (e.g., G-quadruplexes, i-motifs)

Beyond proteins, small molecules can target specific nucleic acid secondary structures like G-quadruplexes (G4s) and i-motifs, which are involved in regulating gene expression and are often found in the promoter regions of oncogenes.

G-quadruplexes (G4s): These are four-stranded structures formed in guanine-rich sequences. Small molecules that stabilize G4 structures can inhibit the transcription of associated genes, making them potential anticancer agents. Acyclic pyridine-based compounds, such as those containing oxazole (B20620) or oxadiazole moieties, have been identified as selective G4 stabilizing ligands. preprints.org These ligands typically feature flat aromatic surfaces that can stack on the external G-quartets of the G4 structure.

i-Motifs: Found in cytosine-rich sequences, i-motifs are four-stranded structures stabilized by hemi-protonated cytosine-cytosine base pairs. They often occur opposite G4-forming sequences. Interestingly, many compounds designed to target G4s have also been found to interact with i-motifs, sometimes stabilizing them and other times destabilizing them. rroij.com This dual-targeting capability highlights the complexity of designing truly selective nucleic acid-binding agents.

Ligand Development for Specific Receptors and Channels (e.g., SK channels, GPR40, GPR119)

SK Channels (Small-conductance calcium-activated potassium channels): While specific research on sulfonylpyridines as SK channel modulators is limited, the general field of ion channel modulation is vast. Modulators for other channels, like TRPC4/5, have been developed from various chemical scaffolds, indicating the potential for novel structures to be active.

GPR40 (Free Fatty Acid Receptor 1): GPR40 is a G-protein coupled receptor (GPCR) expressed in pancreatic β-cells that is activated by medium- and long-chain fatty acids, leading to insulin (B600854) secretion. It is a target for type 2 diabetes treatment. nih.gov While direct evidence for 2,3-Bis(ethylsulfonyl)pyridine is not available, the development of GPR40 agonists involves diverse heterocyclic structures.

GPR119: This GPCR is also highly expressed in pancreatic β-cells and intestinal enteroendocrine cells, where its activation stimulates the release of both insulin and incretin (B1656795) hormones like GLP-1. nih.gov This dual action makes GPR119 an attractive target for anti-diabetic drugs. acs.org Significantly, sulfonyl-containing scaffolds have proven effective in this area. For example, sulfonylphenyl thieno[3,2-d]pyrimidine (B1254671) derivatives and pyridone structures bearing a methylsulfonylphenyl group have been discovered and optimized as potent GPR119 agonists. nih.gov This demonstrates a clear precedent for the utility of the sulfonylpyridine motif in designing ligands for this specific receptor.

Prediction of Ligand-Protein Interactions

Investigating Alkylating Properties and Biological Consequences

The chemical reactivity of a molecule is fundamental to its biological effects, particularly for compounds designed to form covalent bonds with their targets. The pyridine ring, when substituted with strong electron-withdrawing groups like ethylsulfonyl moieties, becomes highly electrophilic and susceptible to nucleophilic attack. acs.orguiowa.edu

The term "decomposition" in this context refers to the reaction pathway initiated by a nucleophile attacking the electrophilic pyridine ring, leading to the displacement of a leaving group. For this compound, the pyridine ring itself is the core electrophile. The two ethylsulfonyl groups are strongly electron-withdrawing, which lowers the electron density at the carbon atoms of the pyridine ring, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack. chemicalbook.com

The primary mechanism for such compounds is nucleophilic aromatic substitution (SNAr). acs.org In this reaction, a nucleophile attacks the carbon atom bearing a sulfonyl group. The sulfonyl group is an excellent leaving group, and its departure restores the aromaticity of the pyridine ring. This process generates a new, modified pyridine derivative. A practical example of this reactivity is the synthesis of 3-ethylsulfonyl-2-mercaptopyridine from this compound via nucleophilic substitution with a sulfiding reagent, demonstrating that one of the ethylsulfonyl groups can be selectively displaced. google.com

Table 2: Reactivity of the Pyridine Ring in this compound

| Position on Pyridine Ring | Electronic Character | Susceptibility to Nucleophilic Attack | Leaving Group |

| C-2 | Electron-deficient (Electrophilic) | High | Ethylsulfinate (EtSO₂)⁻ |

| C-3 | Electron-deficient (Electrophilic) | Moderate | Ethylsulfinate (EtSO₂)⁻ |

| C-4 | Electron-deficient (Electrophilic) | High | N/A (No leaving group) |

| C-5 | Electron-deficient | Low | N/A (No leaving group) |

| C-6 | Electron-deficient (Electrophilic) | High | N/A (No leaving group) |

Source: General principles of pyridine reactivity. acs.orgchemicalbook.com

Electrophiles can be classified based on their preference for reacting with different types of nucleophiles, a concept explained by Hard and Soft Acid and Base (HSAB) theory. nih.gov

Oxophilic ("hard") electrophiles have a high positive charge density and preferentially react with "hard" nucleophiles like the oxygen atoms in water or on the phosphate (B84403) backbone of DNA. nih.govacs.org

Thiophilic ("soft") electrophiles have a lower positive charge density or are more polarizable and react more readily with "soft" nucleophiles like the sulfur atom in cysteine residues of proteins. acs.orgnih.gov

Studies on 2-sulfonylpyridines have identified them as tunable, cysteine-reactive electrophiles. acs.org This indicates a significant thiophilic character. The reaction proceeds via nucleophilic aromatic substitution, where the soft sulfur atom of a cysteine attacks the electrophilic carbon on the pyridine ring. This selectivity for thiols over harder nucleophiles like water is a key feature. By modifying the substituents on the pyridine ring, the electrophilicity and, therefore, the reactivity towards biological thiols can be finely tuned. acs.org

In contrast, other types of alkylating agents, such as certain chloroethylating compounds, generate very hard, oxophilic electrophiles that readily react with guanine (B1146940) O-6 in DNA. acs.orgbiomedres.us The electrophile generated from this compound is the pyridine ring itself, which, in this context, shows a preference for soft nucleophiles, marking it as a thiophilic alkylating agent. acs.org

Catalytic Applications of 2,3 Bis Ethylsulfonyl Pyridine and Its Derivatives

Metal-Catalyzed Reactions Involving Pyridine-Sulfonyl Ligands

Pyridine-based ligands are fundamental in homogeneous catalysis, stabilizing metal centers and influencing the catalytic activity of the resulting complexes. researchgate.net The incorporation of sulfonyl groups onto the pyridine (B92270) scaffold introduces a coordinating element that can direct and control a variety of metal-mediated transformations. researchgate.net Metal-coordinating heteroaryl sulfonyl groups, such as the 2-pyridylsulfonyl group, have been shown to control reactivity and stereoselectivity in numerous reactions. researchgate.net This includes applications in the activation of vinyl sulfones and N-sulfonyl imines, as well as in the direct C-H functionalization of N-H heterocycles. researchgate.net

Bis(sulfonyl)pyridines represent a class of ligands where the sulfonyl groups can significantly influence the coordination environment around a metal center. The nitrogen atom of the pyridine ring is an effective ligand for a wide range of transition metals. rsc.org The presence of sulfonyl substituents can modulate the electron density at the pyridine nitrogen and also participate directly in coordination.

The coordination of bis(sulfonamide) ligands, which are structurally related to bis(sulfonyl)pyridines, has been studied with various metal ions, including copper(II). researchgate.net In these complexes, the ligands can act as bidentate coordinators through the pyridine and sulfonamido nitrogen atoms, leading to tetracoordinate CuN₄ chromophores. researchgate.net The geometry around the metal center can vary, exhibiting different degrees of distortion from a square-planar stereochemistry. researchgate.net The weaker donor properties of sulfonamide groups compared to amines allow for greater control over the formation of mono- versus dinuclear complexes. researchgate.net

In the context of bispidine-based ligands featuring pyridine donors, the rigid backbone of the ligand, in conjunction with the coordinating pyridine and amine groups, leads to the formation of highly stable hexacoordinate complexes with distorted octahedral geometry. researchgate.net The rigidity of such ligand scaffolds can enforce high redox potentials on the coordinated metal center. researchgate.net The coordination of large metal ions is often preferred as it can alleviate strain within the ligand. researchgate.net

The coordination of 2,3-bis(ethylsulfonyl)pyridine specifically would involve the pyridine nitrogen and potentially one or both of the sulfonyl oxygen atoms, creating a multidentate ligand. The geometry and stability of the resulting metal complexes would be influenced by the steric and electronic properties of the ethylsulfonyl groups.

Chiral pyridine-containing ligands are extensively used in asymmetric catalysis. The development of chiral ligands is crucial for achieving high enantioselectivity in a variety of chemical transformations.

Hydrogenation: Iridium catalysts bearing chiral N,P-ligands have been successfully employed in the asymmetric hydrogenation of ortho-substituted pyridines. researchgate.net Activation of the pyridine ring, for instance by forming N-iminopyridium ylides, facilitates the reaction, leading to high conversions and excellent enantioselectivities (up to 98% ee) after recrystallization. researchgate.net Similarly, iridium catalysts with chiral spiro N,N,P-ligands have demonstrated exceptional performance in the asymmetric hydrogenation of ketones, achieving turnover numbers up to 4,550,000 with enantioselectivities up to 99.9% ee. oup.com

Boration and Cyclization: Chiral N-heterocyclic carbene (NHC) ligands have been applied in copper-catalyzed asymmetric borylation/cyclization tandem reactions. chinesechemsoc.org These reactions provide access to a variety of chiral borylated tetrahydroquinolines. chinesechemsoc.org

While specific applications of this compound in asymmetric catalysis are not extensively documented, the principles derived from related pyridine-sulfonyl and chiral pyridine ligands suggest its potential. A chiral derivative of this compound could serve as a ligand in metal-catalyzed asymmetric reactions, where the sulfonyl groups could play a role in stereochemical control.

Organocatalysis and Dual Reagent-Catalyst Roles

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a complementary approach to metal catalysis. In some instances, a single compound can act as both a reagent and a catalyst. For example, ammonium (B1175870) acetate (B1210297) has been utilized as a dual reagent-catalyst in the synthesis of bis(3-indolyl)pyridines. researchgate.net

The concept of a dual reagent-catalyst has also been explored in the context of pyridinium (B92312) ylides. These dipolar species can be generated in situ and participate in cycloaddition reactions. mdpi.com For instance, the [5 + 2] cycloaddition of pyridinium ylides with activated alkynes can be achieved in a one-pot reaction to produce 1,4-diazepines. mdpi.com

While there are no specific reports detailing this compound acting in a dual reagent-catalyst role, its structure suggests possibilities. The acidic protons alpha to the sulfonyl groups could potentially be abstracted, generating a carbanion that could act as a nucleophile, while the pyridine nitrogen could act as a basic site to facilitate a reaction.

In the field of organocatalysis, chiral bis-sulfoxides have been investigated as catalysts in the asymmetric allylation of benzoylhydrazones with allyl trichlorosilane. acs.org This demonstrates that sulfur-containing functional groups can be part of an effective organocatalyst. A chiral version of a bis(sulfonyl)pyridine could potentially be explored for similar organocatalytic applications.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of sulfones, particularly pyridine (B92270) sulfones, has traditionally relied on methods such as the oxidation of corresponding sulfides or Friedel-Crafts-type reactions. rptu.de While effective, these methods can involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies for 2,3-Bis(ethylsulfonyl)pyridine.

Modern synthetic approaches are increasingly focused on "green chemistry" principles, utilizing methods like visible-light-induced photocatalysis or metal-catalyzed cross-coupling reactions that proceed under mild conditions. rsc.orgmdpi.com For instance, a one-pot synthesis for functionalized sulfonylated pyridines using a simple SNAr reaction between halopyridines and sodium sulfinate salts has been reported, offering an efficient and concise route. researchgate.netacs.org Another avenue involves the direct C-H functionalization of the pyridine ring, which is an atom-economical approach to forming carbon-sulfur bonds. thieme-connect.com The development of a tandem SNAr/oxidation sequence under mild conditions has also been shown to be an effective and environmentally friendly method for producing aryl pyridylsulfones. acs.org

Future synthetic protocols for this compound could explore:

One-Pot Reactions: Combining multiple synthetic steps into a single operation to reduce solvent use, energy consumption, and purification steps. researchgate.netacs.org

Catalytic C-H Sulfonylation: Direct introduction of the ethylsulfonyl groups onto a pyridine backbone, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors for improved safety, scalability, and control over reaction parameters.

Benign Solvents: Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.

Table 1: Comparison of Synthetic Methodologies for Pyridine Sulfones

| Method | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|

| Sulfide (B99878) Oxidation | High yields, well-established | Often requires strong oxidants, potential for over-oxidation | Can be improved with catalytic, aerobic oxidation |

| Friedel-Crafts | Direct arylation | Requires stoichiometric Lewis acids, limited to electron-rich arenes | Can be made more sustainable with recyclable catalysts |

| SNAr Reaction | Good for activated pyridines, mild conditions | Requires pre-functionalized starting materials | High atom economy, can use benign solvents researchgate.netacs.org |

| Photocatalysis | Very mild conditions, uses visible light | May require specific photocatalysts, substrate scope can be limited | Energy-efficient, avoids harsh reagents rsc.orgmdpi.com |

| C-H Functionalization | High atom economy, direct | Often requires directing groups and expensive metal catalysts | Reduces synthetic steps and waste |

Exploration of Chiral this compound Derivatives

Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. mdpi.com While this compound itself is achiral, the introduction of chiral centers, either on the pyridine ring or on the ethylsulfonyl side chains, could lead to novel compounds with highly specific biological activities. The synthesis of chiral pyridine derivatives is a significant area of research, with applications in medicinal chemistry and asymmetric catalysis. nih.govresearchgate.net

Future research in this area should focus on:

Asymmetric Synthesis: Developing catalytic enantioselective methods to produce specific stereoisomers. This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction. nih.govresearchgate.net

Separation of Enantiomers: For racemic mixtures, the development of efficient chiral chromatography methods will be essential for isolating and studying the individual enantiomers.

Biological Evaluation: Assessing the stereoisomers for their specific interactions with biological targets, such as enzymes or receptors. Chiral pyridine-3-sulfonamide (B1584339) derivatives, for example, have shown potent and stereoselective inhibition of enzymes like PI3K. mdpi.com

The synthesis of chiral sulfoximines, which are structurally related to sulfones, has gained attention in medicinal chemistry, and similar strategies could be adapted for creating chiral sulfonyl compounds. nih.gov

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. pitt.edunih.gov For a molecule like this compound, mechanistic studies can elucidate the pathways of its formation and its reactivity. An integrated approach, combining experimental techniques with computational modeling, provides the most powerful insights. pitt.edu

Key areas for investigation include:

Reaction Kinetics: Studying the rates of reaction to understand the influence of catalysts, reagents, and reaction conditions.

Intermediate Trapping: Using spectroscopic methods (e.g., NMR, Mass Spectrometry) and trapping agents to identify and characterize transient intermediates in a reaction pathway. chemrxiv.org

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. pitt.eduresearchgate.net Such studies have been instrumental in understanding Ni-catalyzed C-H functionalization and cycloaddition reactions involving sulfones. pitt.edunih.gov

For instance, computational studies could model the electron donor-acceptor (EDA) complexes that may form during photoinduced sulfonylation reactions, providing insight into the meta-selectivity observed in some pyridine functionalizations. rsc.org

Expanding the Scope of Biological Targets and Therapeutic Areas

The combination of a pyridine core and two sulfonyl groups suggests that this compound could interact with a wide range of biological targets. Sulfonamides and pyridine derivatives are scaffolds found in drugs for numerous conditions, including cancer, bacterial infections, diabetes, and viral diseases. ekb.egmdpi.comnih.gov

Future research should involve broad biological screening of this compound and its derivatives to identify novel therapeutic applications. Potential areas of interest include:

Enzyme Inhibition: Many drugs containing sulfonamide groups act as enzyme inhibitors, for example, of carbonic anhydrase or kinases. mdpi.commdpi.com The bis-sulfonyl arrangement may offer unique binding interactions.

Anticancer Activity: Pyridine-sulfonamide hybrids have been investigated as potential VEGFR-2 inhibitors and apoptosis inducers, showing promise as anticancer agents. nih.gov

Antimicrobial Agents: Sulfonamides were among the first antibiotics, and novel derivatives are still being explored to combat microbial resistance. ekb.eg

Neurological Disorders: Pyridine derivatives are present in drugs for conditions like epilepsy and Alzheimer's disease. researchgate.netnih.gov

Table 2: Potential Biological Applications of Pyridine-Sulfonyl Compounds

| Therapeutic Area | Potential Target | Rationale |

|---|---|---|

| Oncology | Kinases (e.g., VEGFR-2, PI3K) | Pyridine-sulfonamide hybrids have shown potent kinase inhibition. mdpi.comnih.gov |

| Infectious Diseases | Dihydropteroate synthase | Classic target for sulfonamide antibiotics. ekb.eg |

| Inflammation | Cyclooxygenase-2 (COX-2) | Certain sulfonamide derivatives are selective COX-2 inhibitors. ekb.eg |

| Glaucoma | Carbonic Anhydrase | Sulfonamides are a well-known class of carbonic anhydrase inhibitors. mdpi.com |

| Diabetes | α-amylase, α-glucosidase | Pyridine-sulfonamide derivatives have been evaluated as inhibitors of these enzymes. nih.gov |

Design of Hybrid Pyridine-Sulfonyl Architectures for Multifunctional Applications

Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, represent a modern approach in drug design. mdpi.com This strategy can lead to compounds with dual or multiple modes of action, potentially offering improved efficacy or a better side-effect profile.

Future work could focus on designing hybrid architectures based on the this compound scaffold. This could involve:

Conjugation with Other Bioactive Moieties: Covalently linking the pyridine-sulfonyl core to other known pharmacophores, such as benzothiazoles or pyrazoles, to create novel hybrid drugs. dergipark.org.tr Pyridine-pyrimidine hybrids, for example, have been synthesized and evaluated for their anti-inflammatory activity. mdpi.com

Development of Dual-Target Inhibitors: Rationally designing hybrids to simultaneously inhibit two different biological targets relevant to a specific disease. For instance, a hybrid could be designed to target both a kinase and a microtubule protein in cancer therapy.

Materials Science Applications: Beyond medicine, the rigid and polarizable structure of pyridine-sulfonyl compounds could be exploited in materials science, for example, in the creation of novel ligands for metal-organic frameworks (MOFs) or as components in functional polymers. researchgate.netthieme-connect.com

The synthesis of such hybrids would leverage modern synthetic methodologies, including multi-component reactions and click chemistry, to efficiently assemble these complex architectures. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.